SR140333B

Description

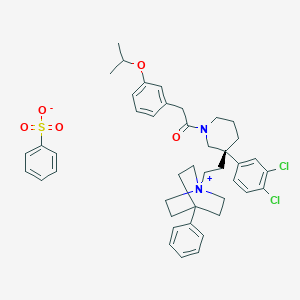

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzenesulfonate;1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45Cl2N2O2.C6H6O3S/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;7-10(8,9)6-4-2-1-3-5-6/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1/t36?,37-,41?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRLQZNKDQQMBC-LSYPWIJNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165897 | |

| Record name | Nolpitantium besilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155418-06-7 | |

| Record name | Nolpitantium besilate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155418067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nolpitantium besilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOLPITANTIUM BESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN2G80PK4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SR140333B

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR140333B, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, has demonstrated significant therapeutic potential in preclinical models of various inflammatory and centrally-mediated disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the NK1 receptor and the subsequent downstream signaling events. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator of neurogenic inflammation, pain transmission, and mood regulation. Its biological effects are primarily mediated through the high-affinity G protein-coupled neurokinin-1 (NK1) receptor.[1] The development of non-peptide antagonists for the NK1 receptor has been a significant focus of drug discovery efforts to mitigate the pathological effects of excessive SP signaling. This compound has emerged as a highly potent and selective antagonist at the NK1 receptor, demonstrating efficacy in various preclinical models. This guide elucidates the core mechanism of action of this compound, providing a technical resource for the scientific community.

Core Mechanism of Action: NK1 Receptor Antagonism

This compound functions as a competitive antagonist at the NK1 receptor.[2] This means that it binds to the same site on the receptor as the endogenous ligand, Substance P, but does not activate the receptor. By occupying the binding site, this compound prevents Substance P from binding and initiating the downstream signaling cascade that leads to various physiological and pathophysiological effects.

NK1 Receptor Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[3][4] Upon activation by Substance P, the receptor initiates a signaling cascade that includes:

-

Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][4]

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ activate PKC, which in turn phosphorylates a variety of downstream targets, leading to cellular responses.[3]

This compound, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling cascade.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various in vitro and in vivo assays. The following tables summarize the key pharmacological data.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Ki | Human, Rat, Guinea Pig | Various tissues | 0.4 - 1.2 nM | [2] |

| IC50 (Binding) | Not Specified | Not Specified | 1.6 nM | [2] |

| pKb (Functional Antagonism) | Rat | Colon | 9.2 | [1] |

| pD'2 (Functional Antagonism) | Rabbit, Guinea Pig | Pulmonary Artery, Ileum | 9.65 - 10.16 | [2] |

Table 2: In Vivo Efficacy of this compound

| Assay | Species | Endpoint | ED50 | Reference |

| Substance P-induced Hypotension | Dog | Inhibition of blood pressure drop | 3 µg/kg i.v. | [2] |

| Substance P-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | 42 µg/kg i.v. | [2] |

| Neurogenic Plasma Extravasation | Rat | Inhibition of plasma leakage | 7 µg/kg i.v. | [2] |

| Nociceptive Neuron Activation | Rat | Blockade of thalamic neuron activation | 0.2 µg/kg i.v. | [2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

NK1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the NK1 receptor.

Protocol:

-

Membrane Preparation:

-

Culture human astrocytoma U-373 MG cells to confluency.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4) and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane preparation (typically 10-20 µg of protein).

-

Add 25 µL of varying concentrations of this compound or vehicle.

-

Add 25 µL of [3H]Substance P (specific activity ~80-120 Ci/mmol) to a final concentration of 0.5 nM.

-

For non-specific binding determination, add 1 µM of unlabeled Substance P.

-

Incubate at room temperature for 60 minutes.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]Substance P binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium.

References

- 1. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

SR140333B: A Comprehensive Technical Guide to a Potent Non-Peptide NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR140333B, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, has been instrumental in elucidating the physiological and pathological roles of Substance P (SP). This technical guide provides an in-depth overview of this compound, including its chemical properties, binding affinity, and functional activity. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Furthermore, this document illustrates the NK1 receptor signaling pathway and a typical experimental workflow for the characterization of NK1 receptor antagonists. All quantitative data are summarized in structured tables for ease of comparison, making this a vital resource for professionals in pharmacology and drug discovery.

Introduction

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) implicated in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Consequently, the development of potent and selective NK1 receptor antagonists has been a significant focus of pharmaceutical research. This compound, also known as Nolpitantium, emerged as a highly potent, selective, and competitive non-peptide antagonist of the NK1 receptor.[2] Its non-peptide nature offers advantages in terms of oral bioavailability and metabolic stability compared to early peptide-based antagonists. This guide delves into the technical details of this compound, providing a comprehensive resource for researchers in the field.

Chemical Properties

This compound is chemically identified as (S)-1-(2-[3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (S)-1-(2-[3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride |

| Molecular Formula | C43H50Cl3N2O2 |

| Molecular Weight | 748.2 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized through radioligand binding assays and functional assessments in various cell lines and isolated tissues.

Binding Affinity

This compound demonstrates high affinity for the NK1 receptor across different species.

Table 2: Binding Affinity (Ki) of this compound for the NK1 Receptor

| Preparation | Radioligand | Ki (nM) | Reference |

| Rat Cortical Membranes | [3H]-Substance P | 0.02 | [3] |

| Human IM9 Cells | [3H]-Substance P | 0.01 | [3] |

| Human U373MG Astrocytoma Cells | 125I-Bolton-Hunter Substance P | 0.74 |

Functional Antagonism

This compound effectively antagonizes SP-induced cellular responses, primarily through the inhibition of phospholipase C (PLC) activation and subsequent downstream signaling.

Table 3: Functional Antagonist Activity of this compound

| Assay | Agonist | IC50 (nM) | pA2/pD'2/pKb | Tissue/Cell Line | Reference |

| Inositol Phosphate Formation | [Sar9,Met(O2)11]-SP | 1.6 | - | Human U373MG Cells | |

| Endothelium-dependent Relaxation | [Sar9,Met(O2)11]-SP | - | 9.65 - 10.16 | Rabbit Pulmonary Artery | [4] |

| Contraction | [Sar9,Met(O2)11]-SP | - | 9.65 - 10.16 | Guinea-Pig Ileum | [4] |

| Colonic Secretion | Substance P | - | 9.2 | Rat Colon | |

| Colonic Secretion | Substance P | - | 6.7 | Human Colon | |

| Colonic Secretion | [Sar9,Met(O2)11]-SP | - | 7.25 | Human Colon |

In Vivo Pharmacology

In vivo studies have confirmed the potent antagonist effects of this compound in various animal models.

Table 4: In Vivo Efficacy (ED50/ID50) of this compound

| Model | Agonist/Stimulus | Effect | Route of Administration | ED50/ID50 | Species | Reference |

| Hypotension | [Sar9,Met(O2)11]-SP | Inhibition | i.v. | 3 µg/kg | Dog | [4] |

| Bronchoconstriction | [Sar9,Met(O2)11]-SP | Inhibition | i.v. | 42 µg/kg | Guinea Pig | [4] |

| Plasma Extravasation | [Sar9,Met(O2)11]-SP | Inhibition | i.v. | 7 µg/kg | Rat | [4] |

| Nociceptive Stimulation | - | Inhibition of Thalamic Neuron Activation | i.v. | 0.2 µg/kg | Rat | [4] |

| Salivation | Substance P | Inhibition | i.p. | 0.13 mg/kg | Rat | [3] |

| Salivation | [Sar9, Met(O2)11]-SP | Inhibition | i.p. | 0.18 mg/kg | Rat | [3] |

| Salivation | Septide | Inhibition | i.p. | 0.09 mg/kg | Rat | [3] |

| Scratching | Intrathecal Substance P | Inhibition | i.t. | 72.0 ng | Mouse | [3] |

| Scratching | Intracerebroventricular Substance P | Inhibition | i.p. | 0.73 mg/kg | Mouse | [3] |

| Turning Behavior | Intrastriatal Substance P | Inhibition | i.p. | 0.07 mg/kg | Mouse | [3] |

Signaling Pathways & Experimental Workflows

NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor activates heterotrimeric G proteins, primarily Gq/11 and to a lesser extent Gs.[5] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses. This compound acts as a competitive antagonist, blocking the binding of Substance P and thereby inhibiting this signaling cascade.

Experimental Workflow for NK1 Receptor Antagonist Characterization

The characterization of a novel NK1 receptor antagonist like this compound typically follows a hierarchical screening process, moving from high-throughput in vitro assays to more complex in vivo models.

Detailed Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P or ¹²⁵I-Bolton-Hunter Substance P.

-

Test compound (e.g., this compound).

-

Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Total Binding wells: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

-

Non-specific Binding wells: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane preparation.

-

Test Compound wells: 50 µL of each dilution of the test compound, 50 µL radioligand, 100 µL membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Substance P-Induced Inositol Phosphate Accumulation Assay

This protocol measures the ability of a test compound to inhibit SP-induced inositol phosphate (IP) production, a downstream marker of NK1 receptor activation.

Materials:

-

Cells expressing the NK1 receptor (e.g., U373MG).

-

[³H]-myo-inositol.

-

Substance P.

-

Test compound (e.g., this compound).

-

Lithium chloride (LiCl) solution (e.g., 10 mM).

-

Perchloric acid (PCA).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid.

Procedure:

-

Seed cells in multi-well plates and grow to near confluency.

-

Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

-

Wash the cells with a buffer (e.g., Krebs-Henseleit).

-

Pre-incubate the cells with the test compound or vehicle for a specified time (e.g., 15-30 minutes) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulate the cells with Substance P for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold PCA.

-

Neutralize the samples and separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin.

-

Elute the total inositol phosphates and measure the radioactivity by liquid scintillation counting.

-

Determine the IC50 of the test compound by plotting the inhibition of SP-induced IP accumulation against the compound concentration.

Ussing Chamber Assay for Intestinal Secretion

This protocol assesses the effect of this compound on SP-induced ion secretion in isolated intestinal tissue.

Materials:

-

Animal colon segment (e.g., rat or human).

-

Ussing chamber system with electrodes.

-

Krebs-Ringer bicarbonate solution, gassed with 95% O₂/5% CO₂.

-

Substance P.

-

Test compound (e.g., this compound).

-

Voltage-clamp amplifier.

Procedure:

-

Isolate a segment of the distal colon and strip the muscle layers to obtain a mucosal-submucosal preparation.

-

Mount the tissue sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

Fill both chambers with oxygenated Krebs-Ringer solution maintained at 37°C.

-

Equilibrate the tissue for 30-60 minutes.

-

Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV. The short-circuit current (Isc) is a measure of net ion transport.

-

Add the test compound (this compound) to the serosal side and incubate for a specified period.

-

Add Substance P to the serosal side to induce a secretory response (an increase in Isc).

-

Record the change in Isc and compare the response in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

This compound stands as a cornerstone tool in the study of the Substance P/NK1 receptor system. Its high potency, selectivity, and non-peptide nature have enabled significant advancements in our understanding of neurogenic inflammation, pain, and other NK1 receptor-mediated processes. The data and protocols presented in this technical guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations and for those involved in the development of novel NK1 receptor antagonists for therapeutic applications.

References

- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neuropharmacological characterization of SR 140333, a non peptide antagonist of NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of SR140333B for the Neurokinin-1 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of SR140333B, a potent and selective non-peptide antagonist for the neurokinin-1 (NK1) receptor. The document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the associated intracellular signaling pathways.

Quantitative Binding Affinity of this compound

This compound exhibits a high affinity for the human NK1 receptor, as determined by competitive radioligand binding assays. The key quantitative measure of this interaction is the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand.

A pivotal study utilizing the human astrocytoma cell line U373MG, which endogenously expresses the NK1 receptor, reported a Ki value of 0.74 nM for this compound.[1] This low nanomolar value underscores the potent inhibitory capacity of this compound at the NK1 receptor. The interaction is characterized as competitive, meaning this compound directly competes with the endogenous ligand, Substance P, for the same binding site on the receptor.[1]

Further functional studies have corroborated this high affinity. In isolated rat colon tissue, this compound was shown to antagonize the effects of Substance P with a pKb value of 9.2 . The pKb is the negative logarithm of the antagonist's dissociation constant (Kb), and this value translates to a Kb of approximately 0.63 nM, further confirming the potent binding of this compound to the NK1 receptor.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 0.74 nM | U373MG human astrocytoma cells | [1] |

| pKb | 9.2 | Rat colonic tissue |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of this compound for the NK1 receptor is typically achieved through a competitive radioligand binding assay. The following is a representative protocol based on established methodologies.

Objective: To determine the inhibition constant (Ki) of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from U373MG cells, known to express the human NK1 receptor.

-

Radioligand: 125I-Bolton-Hunter labeled Substance P ([125I]BH-SP), a high-affinity radioligand for the NK1 receptor.

-

Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., bacitracin).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: U373MG cells are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: The assay is performed in microtiter plates. Each well contains:

-

A fixed concentration of U373MG cell membranes.

-

A fixed concentration of the radioligand, [125I]BH-SP (typically at or below its Kd value for the NK1 receptor).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled NK1 receptor agonist (e.g., Substance P) or antagonist to determine the amount of radioligand that binds to non-receptor components.

-

-

Incubation: The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: The filters are dried, and the radioactivity retained on each filter is measured using a gamma or beta scintillation counter.

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Below is a Graphviz diagram illustrating the experimental workflow for the competitive binding assay.

NK1 Receptor Signaling Pathways

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects. The primary signaling pathway activated by the NK1 receptor involves the Gq/11 family of G proteins.

Key Steps in NK1 Receptor Signaling:

-

Ligand Binding: Substance P binds to the NK1 receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein, Gq/11. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways ultimately regulate a wide range of cellular processes, including cell proliferation, inflammation, and neurotransmission.

The following Graphviz diagram illustrates the NK1 receptor signaling pathway.

References

The Discovery and Development of SR140333B: A Potent and Selective Neurokinin-1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR140333B, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, emerged from research at Sanofi in the early 1990s. This document provides a comprehensive technical overview of its discovery, preclinical development, and mechanism of action. This compound demonstrated high affinity and selectivity for the NK1 receptor across various species, including humans. In preclinical studies, it effectively antagonized substance P-induced physiological responses, such as hypotension, bronchoconstriction, and plasma extravasation, highlighting its potential therapeutic utility in a range of inflammatory and pain-related disorders. Despite its promising preclinical profile, this compound does not appear to have advanced into significant clinical development. This guide details the key experimental data, methodologies, and signaling pathways associated with this compound, offering valuable insights for researchers in the field of neurokinin receptor modulation.

Discovery and Synthesis

This compound, chemically identified as (S)-1-(2-[3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride, was first described by scientists at Sanofi Recherche in Montpellier, France, in 1993.[1] It was developed as part of a research program aimed at identifying potent and selective non-peptide antagonists for the tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P (SP).

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its chemical structure indicates it belongs to a class of complex piperidine derivatives. The synthesis of such compounds typically involves a multi-step process, likely beginning with the construction of the substituted piperidine core, followed by the attachment of the side chains. The stereospecificity of the molecule, indicated by the (S) designation, would have required asymmetric synthesis techniques or chiral resolution to isolate the desired enantiomer, as the corresponding (R) enantiomer, SR140603, was found to be significantly less potent.[2]

Mechanism of Action

This compound functions as a potent and selective competitive antagonist of the tachykinin NK1 receptor.[1][2] The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P. Upon binding, the NK1 receptor primarily couples to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a wide range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

This compound exerts its effect by binding to the NK1 receptor and preventing the binding of Substance P, thereby inhibiting the downstream signaling cascade. Studies have shown that this compound competitively inhibits SP binding to NK1 receptors from various species, including humans.[1]

References

- 1. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo and In Vitro Efficacy of SR140333B: A Technical Guide for Researchers

An in-depth analysis of the potent and selective NK1 receptor antagonist, SR140333B, for professionals in drug development and scientific research.

This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The document details both in vivo and in vitro studies, presenting key quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows.

Core Properties of this compound

This compound is a well-characterized antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P (SP). The interaction between SP and the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. By blocking this interaction, this compound has shown potential therapeutic utility in conditions such as inflammatory bowel disease (IBD).[1]

In Vitro Activity

The potency and selectivity of this compound have been determined through a series of in vitro assays. These studies are crucial for characterizing the compound's fundamental pharmacological profile.

| Parameter | Value | Description |

| Ki | 0.74 nM | The inhibition constant, representing the affinity of this compound for the NK1 receptor. A lower Ki value indicates a higher binding affinity. |

| IC50 | 1.6 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the in vitro biological response mediated by the NK1 receptor. |

| pD2' | 9.65 - 10.16 | The negative logarithm of the molar concentration of the antagonist that produces a 50% reduction of the maximal response to an agonist. This value further confirms the potent antagonistic activity of this compound in functional assays.[2] |

In Vivo Efficacy in a Model of Inflammatory Bowel Disease

The therapeutic potential of this compound has been investigated in a well-established animal model of inflammatory bowel disease: trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats. This model mimics many of the pathological features of human IBD, including inflammation, edema, and alterations in smooth muscle contractility.[1]

In this model, this compound demonstrated a significant ability to ameliorate the severity of colitis. Treatment with this compound led to a reduction in inflammation and a recovery of normal smooth muscle function.[1]

Quantitative In Vivo Data: TNBS-Induced Colitis in Rats

| Parameter | Control (Saline) | TNB-Treated | This compound-Treated (0.1 mg/kg, i.p.) |

| Colon Strip Weight (g) | 0.13 +/- 0.03 | 0.30 +/- 0.09 | 0.14 +/- 0.05 |

| **Carbachol-induced Contraction (mg/mm²) ** | 254.2 +/- 69.78 | 42.7 +/- 20.3 | 150.9 +/- 46.1 |

| Substance P-induced Contraction (mg/mm²) | 89.45 +/- 23.17 | 18.5 +/- 10.02 | 32.5 +/- 9.4 |

| KCl-induced Contraction (mg/mm²) | 98.32 +/- 33.57 | 11.4 +/- 2.2 | 125.7 +/- 36.1 |

Data presented as mean +/- standard deviation.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vivo: TNBS-Induced Colitis in Rats

This protocol describes the induction of colitis and subsequent treatment with this compound.

1. Animal Model:

-

Male Wistar rats (190 ± 10 g) are used.

-

Animals are fasted overnight prior to the induction of colitis.[3]

2. Induction of Colitis:

-

Rats are anesthetized.

-

A solution of TNBS (25 mg in 1 mL of 50% ethanol) is instilled intra-colonically via a catheter.[3]

-

The animals are held in a vertical position for 90 seconds to ensure the solution remains in the colon.[3]

3. This compound Administration:

-

This compound is administered intraperitoneally (i.p.) at a dose of 0.1 mg/kg.[1]

-

The first dose is given 30 minutes before the administration of TNBS.[1]

-

Subsequent doses are administered every 48 hours until the end of the study.[1]

4. Assessment of Colitis:

-

Daily monitoring of body weight, fecal occult blood, and stool consistency.[3]

-

At the end of the 14-day study period, animals are sacrificed, and the colons are removed.[1]

-

Macroscopic scoring of inflammation and measurement of colon weight are performed.[1][3]

-

Strips of the colon are used for in vitro contractility studies in response to carbachol, Substance P, and KCl.[1]

In Vitro: Radioligand Binding Assay for NK1 Receptor

This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (hNK1/CHO) are cultured to confluency.

-

The cells are harvested, and a membrane preparation is created through homogenization and centrifugation.

2. Binding Assay:

-

The assay is performed in 96-well plates in a final volume of 250 µL per well.

-

Each well contains:

-

150 µL of the hNK1/CHO cell membrane preparation (3-20 µg protein).

-

50 µL of a competing unlabeled compound (this compound at various concentrations) or buffer.

-

50 µL of a radiolabeled ligand specific for the NK1 receptor (e.g., [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P).[4]

-

-

The plate is incubated at 30°C for 60 minutes with gentle agitation.

3. Detection and Analysis:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed with ice-cold buffer.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro: Calcium Mobilization Assay

This functional assay is used to determine the IC50 of this compound by measuring its ability to inhibit Substance P-induced calcium influx in cells expressing the NK1 receptor.

1. Cell Preparation:

-

CHO-K1 cells stably expressing the NK1 receptor are seeded into 96-well plates and cultured overnight.[5]

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

-

The plate is incubated at 37°C for 1 hour in the dark to allow the dye to enter the cells.

3. Compound Addition and Fluorescence Measurement:

-

The plate is placed in a fluorometric imaging plate reader (FLIPR).

-

A baseline fluorescence reading is established.

-

This compound at various concentrations (as the antagonist) is added to the wells and incubated for a predetermined time.

-

Substance P (as the agonist) is then added to stimulate the NK1 receptors.

-

The fluorescence intensity is measured in real-time. An increase in fluorescence indicates an influx of intracellular calcium.

4. Data Analysis:

-

The change in fluorescence intensity is calculated.

-

The data is normalized to the response of the agonist alone.

-

The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound acts by competitively blocking this initial binding step.

Pharmacokinetics and Biodistribution

While detailed pharmacokinetic and biodistribution data for this compound are not extensively available in the public domain, the in vivo efficacy studies suggest that the compound reaches the site of inflammation in the colon at concentrations sufficient to exert its therapeutic effect. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a potent and selective NK1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its ability to ameliorate the pathological features of experimental colitis highlights its potential as a therapeutic agent for inflammatory bowel disease. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area. Further investigation into the pharmacokinetic properties of this compound will be crucial for its continued development.

References

- 1. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Response Variability to Drug Testing in Two Models of Chemically Induced Colitis [mdpi.com]

- 5. researchgate.net [researchgate.net]

SR140333B: A Deep Dive into its High Selectivity for the NK1 Tachykinin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selective binding profile of SR140333B, a potent non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. We will delve into the quantitative data that underscores its remarkable selectivity for the NK1 receptor over other tachykinin receptor subtypes, namely NK2 and NK3. This document will also detail the experimental methodologies employed to ascertain these binding characteristics and explore the intracellular signaling cascades initiated by NK1 receptor activation.

Quantitative Analysis of this compound's Receptor Selectivity

This compound exhibits a pronounced and specific affinity for the NK1 receptor. This high selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects and ensures that its biological actions are mediated primarily through the intended receptor. The binding affinities of this compound for the three tachykinin receptor subtypes are summarized in the table below.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Inhibition Concentration (IC50) | Selectivity Ratio (NK2/NK1) | Selectivity Ratio (NK3/NK1) | Reference |

| NK1 | This compound | 0.74 nM | 1.6 nM | - | - | [1] |

| NK2 | This compound | > 1000 nM | > 1000 nM | > 1351 | - | [2] |

| NK3 | This compound | > 1000 nM | > 1000 nM | - | > 1351 | [2] |

Note: The binding affinities for NK2 and NK3 receptors are presented as greater than 1000 nM, as this compound showed no effect in functional bioassays for these receptors at concentrations up to 1 µM[2]. The selectivity ratios are therefore conservative estimates.

This quantitative data starkly illustrates the profound selectivity of this compound for the NK1 receptor. With a Ki value in the sub-nanomolar range for NK1 and a lack of significant affinity for NK2 and NK3 receptors at concentrations orders of magnitude higher, this compound stands as a highly specific pharmacological tool for probing the physiological and pathological roles of the NK1 receptor.

Deciphering the Signaling Cascade of the NK1 Receptor

The NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, primarily transduces its signal through the Gq/11 family of G-proteins[3]. Upon binding of its endogenous ligand, Substance P, or antagonism by molecules like this compound, a cascade of intracellular events is initiated. The binding of an agonist to the NK1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic calcium levels, in concert with DAG, activate protein kinase C (PKC), which then phosphorylates a variety of downstream effector proteins, leading to diverse cellular responses.

Caption: NK1 Receptor Signaling Pathway.

Experimental Methodologies: A Guide to Determining Selectivity

The high selectivity of this compound was established through a combination of radioligand binding assays and in vitro functional bioassays. The following sections provide a detailed overview of the methodologies typically employed in such investigations.

Radioligand Binding Assay for NK1 Receptor Affinity

This assay directly measures the affinity of this compound for the NK1 receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NK1 receptor.

Materials:

-

Radioligand: [125I]Bolton-Hunter labeled Substance P ([125I]BH-SP)

-

Receptor Source: Membranes prepared from cells expressing the human NK1 receptor (e.g., U373MG cells) or tissue homogenates known to be rich in NK1 receptors.

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [125I]BH-SP (typically at or below its Kd), the membrane preparation, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Bioassays for NK2 and NK3 Receptor Activity

These assays assess the functional activity of this compound at NK2 and NK3 receptors by measuring its ability to antagonize the effects of selective agonists in isolated tissue preparations.

Objective: To evaluate the antagonist activity of this compound at the NK2 receptor.

Tissue Preparation: Endothelium-deprived rabbit pulmonary artery. The removal of the endothelium is crucial to eliminate potential confounding effects of endothelium-derived factors.

Procedure:

-

Tissue Mounting: Mount rings of the rabbit pulmonary artery in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Agonist Response: Elicit a contractile response by adding a selective NK2 receptor agonist, such as [β-Ala8]-neurokinin A (4-10).

-

Antagonist Incubation: In a separate set of experiments, pre-incubate the tissues with various concentrations of this compound for a defined period before adding the NK2 agonist.

-

Measurement: Record the isometric tension of the muscle rings.

-

Data Analysis: Compare the concentration-response curves of the NK2 agonist in the absence and presence of this compound. A rightward shift in the concentration-response curve with no change in the maximum response is indicative of competitive antagonism. The lack of any significant effect of this compound up to high concentrations (e.g., 1 µM) demonstrates its lack of affinity for the NK2 receptor[2].

Objective: To evaluate the antagonist activity of this compound at the NK3 receptor.

Tissue Preparation: Rat portal vein.

Procedure:

-

Tissue Mounting: Mount segments of the rat portal vein in an organ bath under similar conditions as the NK2 assay.

-

Equilibration: Allow the tissues to equilibrate.

-

Agonist Response: Induce a contractile response using a selective NK3 receptor agonist, such as [MePhe7]-neurokinin B.

-

Antagonist Incubation: Pre-incubate the tissues with varying concentrations of this compound.

-

Measurement: Record the changes in isometric tension.

-

Data Analysis: Analyze the data as described for the NK2 functional assay. The absence of a significant effect of this compound on the agonist-induced contraction, even at high concentrations, confirms its lack of activity at the NK3 receptor[2].

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments conducted to determine the selectivity of this compound for tachykinin receptors.

Caption: Experimental workflow for determining this compound selectivity.

References

- 1. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SR140333B in Substance P-Mediated Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substance P and the Neurokinin-1 Receptor

Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family.[1] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] Substance P exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] The interaction between Substance P and the NK1 receptor has been implicated in the pathogenesis of numerous inflammatory diseases, making it a significant target for therapeutic intervention.[5][6]

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Another significant downstream pathway activated by NK1 receptor stimulation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway. The activation of these signaling pathways ultimately mediates the diverse cellular responses to Substance P.

SR140333B: A Potent and Selective NK1 Receptor Antagonist

This compound is a potent, selective, and non-peptide competitive antagonist of the NK1 receptor.[7] Its high affinity and specificity for the NK1 receptor make it an invaluable tool for elucidating the physiological and pathological roles of Substance P-mediated signaling. By competitively inhibiting the binding of Substance P to the NK1 receptor, this compound effectively blocks the initiation of downstream signaling cascades, thereby preventing the cellular and physiological effects of Substance P.[7][8]

Mechanism of Action

As a competitive antagonist, this compound binds to the same site on the NK1 receptor as Substance P but does not activate the receptor. This reversible binding of this compound prevents Substance P from accessing its binding site, thus inhibiting receptor activation. The antagonistic effect of this compound can be surmounted by increasing the concentration of the agonist, Substance P, a hallmark of competitive antagonism.

Data Presentation: Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data, providing a comparative overview of its binding affinity and functional antagonism.

| Parameter | Species/Cell Line | Value | Reference(s) |

| Binding Affinity (Ki) | Human (U373MG cells) | 0.74 nM | [8][9] |

| Inhibitory Concentration (IC50) | Human (U373MG cells) - Inhibition of [Sar9,Met(O2)11]-SP-induced inositol phosphate formation | 1.6 nM | [8][9] |

| Human (U373MG cells) - Inhibition of [Sar9,Met(O2)11]-SP-induced taurine release | 1.8 nM | [8] | |

| Human (U373MG cells) - Inhibition of [Sar9,Met(O2)11]-SP-induced c-fos expression | 1.1 nM | [8] | |

| Human (U373MG cells) - Inhibition of [Sar9, Met(O2)11]-SP-evoked outward current | 1.3 nM | [8][9] | |

| Functional Antagonism (pKb) | Rat Colon | 9.2 | [10] |

| In Vivo Efficacy (ED50) | Rat - Inhibition of plasma extravasation | 7 µg/kg i.v. | [7] |

| Rat - Blockade of nociceptive stimulation-induced activation of thalamic neurons | 0.2 µg/kg i.v. | [7] | |

| Guinea Pig - Inhibition of bronchoconstriction | 42 µg/kg i.v. | [7] | |

| Dog - Antagonism of hypotension | 3 µg/kg i.v. | [7] |

Selectivity: this compound demonstrates high selectivity for the NK1 receptor over other tachykinin receptors, namely the NK2 and NK3 receptors. Studies have shown that up to a concentration of 1 µM, this compound has no effect in bioassays for NK2 and NK3 receptors.[7]

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol is designed to determine the binding affinity of this compound for the NK1 receptor through competitive inhibition of a radiolabeled Substance P analog.

Materials:

-

Cell membranes expressing the NK1 receptor (e.g., from U373MG cells)

-

Radioligand: [¹²⁵I]Bolton-Hunter labeled Substance P

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or vehicle.

-

To determine non-specific binding, a separate set of wells should contain the cell membrane preparation, radioligand, and a high concentration of unlabeled Substance P.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Substance P-Induced Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells)

-

Substance P

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed the NK1R-expressing cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Measure the baseline fluorescence using the plate reader.

-

Inject a fixed concentration of Substance P (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the calcium response in the presence and absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol assesses the inhibitory effect of this compound on Substance P-induced phosphorylation of ERK1/2.

Materials:

-

Cells expressing the NK1 receptor

-

Substance P

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with Substance P for a time known to induce maximal ERK phosphorylation (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.

-

Quantify the band intensities and express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

Visualizations

Caption: Substance P Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for NK1 Antagonist Characterization.

References

- 1. Substance P Products: R&D Systems [rndsystems.com]

- 2. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Efficacy and Clinical Safety of Various Analgesic Combinations for Post-Operative Pain after Third Molar Surgery: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with SR140333B

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR140333B is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, smooth muscle contraction, and vasodilation. By blocking the action of SP at the NK1 receptor, this compound presents a valuable tool for investigating the role of the SP/NK1 pathway in various disease models and as a potential therapeutic agent.

These application notes provide detailed protocols for in vivo studies using this compound in three key experimental models: trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats, Substance P-induced hypotension in dogs, and Substance P-induced bronchoconstriction in guinea pigs.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Various Animal Models

| Model | Species | Agonist | Parameter Measured | Route of Administration (this compound) | ED₅₀ |

| Hypotension | Dog | [Sar⁹,Met(O₂)¹¹]substance P | Decrease in blood pressure | Intravenous (i.v.) | 3 µg/kg |

| Bronchoconstriction | Guinea Pig | [Sar⁹,Met(O₂)¹¹]substance P | Increase in airway resistance | Intravenous (i.v.) | 42 µg/kg |

| Plasma Extravasation | Rat | [Sar⁹,Met(O₂)¹¹]substance P | Evans blue dye leakage | Intravenous (i.v.) | 7 µg/kg |

| Nociception | Rat | Nociceptive stimulation | Activation of thalamic neurons | Intravenous (i.v.) | 0.2 µg/kg |

Signaling Pathway

The tachykinin NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological response.

Figure 1: Tachykinin NK1 Receptor Signaling Pathway.

Experimental Protocols

TNBS-Induced Colitis in Rats

This protocol describes the induction of colitis in rats using trinitrobenzene sulfonic acid (TNBS) and the evaluation of the therapeutic effect of this compound.

Experimental Workflow:

Figure 2: Experimental Workflow for TNBS-Induced Colitis Study.

Materials:

-

Male Wistar rats (200-250 g)

-

Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)

-

Ethanol (50% v/v)

-

This compound

-

Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

-

Anesthetic (e.g., isoflurane)

-

Catheter (flexible, 2 mm outer diameter)

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the rats for 24 hours with free access to water before colitis induction.

-

Anesthesia: Anesthetize the rats using a suitable anesthetic.

-

Colitis Induction:

-

Prepare the TNBS solution by mixing the 5% TNBS stock with an equal volume of 100% ethanol to achieve a final concentration of 2.5% TNBS in 50% ethanol.

-

Gently insert a flexible catheter into the colon via the anus to a depth of 8 cm.

-

Slowly instill 0.25 mL of the TNBS solution into the colon.

-

Keep the rat in a head-down position for 1-2 minutes to prevent leakage of the instillate.

-

-

Treatment:

-

Randomly divide the rats into experimental groups (e.g., sham, vehicle-treated, this compound-treated).

-

Administer this compound or vehicle according to the desired dosing regimen (e.g., once daily via intraperitoneal injection) starting from the day of colitis induction. A suggested dose range for this compound is 1-10 mg/kg.

-

-

Monitoring and Assessment:

-

Monitor the rats daily for body weight, stool consistency, and signs of distress.

-

On day 7 post-induction, euthanize the rats.

-

Excise the colon and measure its weight and length.

-

Score the macroscopic damage based on a validated scoring system (e.g., presence of ulcers, inflammation, and adhesions).

-

Collect tissue samples for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and mucosal damage.

-

Substance P-Induced Hypotension in Dogs

This protocol outlines the procedure for inducing hypotension in anesthetized dogs using a Substance P analog and evaluating the antagonistic effect of this compound.

Materials:

-

Beagle dogs (male or female, 8-12 kg)

-

Anesthetic (e.g., pentobarbital sodium)

-

[Sar⁹,Met(O₂)¹¹]substance P (a stable SP analog)

-

This compound

-

Heparinized saline

-

Physiological monitoring equipment (blood pressure transducer, data acquisition system)

Procedure:

-

Anesthesia and Instrumentation:

-

Anesthetize the dogs with an appropriate anesthetic agent.

-

Insert a catheter into the femoral artery for direct measurement of arterial blood pressure.

-

Insert a catheter into the femoral vein for drug administration.

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after instrumentation.

-

Baseline Blood Pressure: Record the baseline mean arterial pressure (MAP).

-

Induction of Hypotension:

-

Administer an intravenous bolus of [Sar⁹,Met(O₂)¹¹]substance P (e.g., 0.1 µg/kg) to induce a transient hypotensive response.

-

Monitor the decrease in MAP.

-

-

This compound Administration:

-

Administer a single intravenous dose of this compound. The reported ED₅₀ is 3 µg/kg. A dose-response curve can be generated using a range of doses (e.g., 0.1, 1, 10 µg/kg).

-

-

Challenge with Substance P Analog:

-

At a set time point after this compound administration (e.g., 15 minutes), re-challenge the animal with the same dose of [Sar⁹,Met(O₂)¹¹]substance P.

-

Record the hypotensive response.

-

-

Data Analysis: Calculate the percentage inhibition of the hypotensive response by this compound at each dose.

Substance P-Induced Bronchoconstriction in Guinea Pigs

This protocol details the induction of bronchoconstriction in anesthetized guinea pigs using a Substance P analog and the assessment of the inhibitory effect of this compound.

Materials:

-

Dunkin-Hartley guinea pigs (male, 300-400 g)

-

Anesthetic (e.g., urethane)

-

[Sar⁹,Met(O₂)¹¹]substance P

-

This compound

-

Tracheal cannula

-

Ventilator

-

Pneumotachograph and pressure transducer for measuring airway resistance and dynamic compliance.

Procedure:

-

Anesthesia and Instrumentation:

-

Anesthetize the guinea pig with a suitable anesthetic.

-

Perform a tracheotomy and insert a cannula into the trachea.

-

Mechanically ventilate the animal.

-

Cannulate the jugular vein for intravenous drug administration.

-

-

Baseline Airway Mechanics: Measure baseline pulmonary resistance and dynamic lung compliance.

-

Induction of Bronchoconstriction:

-

Administer an intravenous bolus of [Sar⁹,Met(O₂)¹¹]substance P (e.g., 1-10 µg/kg) to induce bronchoconstriction.

-

Measure the peak increase in pulmonary resistance and the peak decrease in dynamic compliance.

-

-

This compound Administration:

-

Administer a single intravenous dose of this compound. The reported ED₅₀ is 42 µg/kg. A dose-response study can be performed with a range of doses.

-

-

Challenge with Substance P Analog:

-

After a predetermined time following this compound administration, re-challenge the animal with the same dose of the Substance P analog.

-

Record the changes in airway mechanics.

-

-

Data Analysis: Determine the percentage inhibition of the bronchoconstrictor response by this compound.

Application Notes and Protocols for SR140333B Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of SR140333B, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, in various animal models. The information is compiled from peer-reviewed scientific literature to assist in preclinical research and drug development.

Chemical Properties and Solubility

SR140333 is characterized by its high affinity for the NK1 receptor. For experimental purposes, understanding its solubility is critical for preparing appropriate formulations for in vivo and in vitro studies.

Table 1: Chemical and Solubility Data for SR140333

| Property | Value | Source |

| Molecular Weight | 656.12 g/mol | N/A |

| Molecular Formula | C37H45Cl3N2O2 | N/A |

| Solubility in DMSO | Up to 100 mM | N/A |

| Solubility in Ethanol | Up to 100 mM | N/A |

Note: There is also a besilate salt form of this compound, known as this compound or Nolpitantium besilate, which has a different molecular weight (777.84 g/mol ) and is reported to be soluble in DMSO at 10 mM.

In Vivo Administration Protocols

The administration of SR140333 in animal models has been primarily documented via intravenous (i.v.) and intraperitoneal (i.p.) routes. The choice of administration route and vehicle can significantly impact the compound's bioavailability and efficacy.

Intraperitoneal (i.p.) Administration

Intraperitoneal injection is a common and effective route for systemic delivery of SR140333 in rodent models.

Protocol for Intraperitoneal Administration in Rats:

-

Dissolution:

-

For a 0.1 mg/mL solution, weigh out the required amount of SR140333.

-

Dissolve SR140333 in a minimal amount of Dimethyl Sulfoxide (DMSO).

-

Bring the final volume up with sterile saline (0.9% NaCl). The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity.

-

-

Dosage and Administration:

-

A commonly used dosage for studying the effects on inflammation in rats is 0.1 mg/kg.

-

For behavioral studies in rats, dosages of 1, 3, and 9 mg/kg have been utilized.

-

Administer the solution via intraperitoneal injection.

-

Intravenous (i.v.) Administration

Intravenous administration allows for rapid and complete bioavailability of SR140333. Careful formulation is required due to the compound's limited aqueous solubility.

Protocol for Intravenous Administration:

-

Dissolution and Formulation:

-

Due to its poor water solubility, SR140333 requires a vehicle that can maintain its solubility in an aqueous solution for injection.

-

While specific vehicle compositions for SR140333 are not consistently reported across studies, a general approach for poorly soluble compounds involves a co-solvent system.

-

A potential vehicle, though not explicitly verified for SR140333, is the DPP vehicle , which consists of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400).

-

Preparation of Stock Solution: First, dissolve SR140333 in DMSO to create a concentrated stock solution.

-

Preparation of Dosing Solution: The stock solution can then be diluted with a suitable aqueous vehicle, such as saline or a co-solvent system like DPP, to the final desired concentration immediately before administration. It is crucial to visually inspect the final solution for any precipitation.

-

-

Dosage and Administration:

-